molecular formula C10H11NO3 B1438180 3-(2-Formylphenoxy)propanamide CAS No. 1094323-06-4

3-(2-Formylphenoxy)propanamide

Cat. No. B1438180
CAS RN: 1094323-06-4
M. Wt: 193.2 g/mol
InChI Key: COKCRVJLXSTFKM-UHFFFAOYSA-N
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Description

3-(2-Formylphenoxy)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and environmental applications. It has the molecular formula C10H11NO3 .


Synthesis Analysis

A novel synthesis of Hantzsch-type N-substituted 1,4-dihydropyridines from salicaldehydes, ethyl propiolate, and amines has been developed. Salicaldehydes were treated with ethyl propiolate in the presence of N-methylmorpholine to give ethyl 3-(2-formylphenoxy)propenoates .


Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

Three equivalents of ethyl 3-(2-formylphenoxy)propenoates reacted with 1 equiv of amines under trifluoroacetic acid (TFA) catalyst to furnish the corresponding N-substituted 1,4-dihydropyridines in good to excellent yields, recovering the starting material salicaldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, density, melting point, boiling point, and more .

Scientific Research Applications

Pharmacokinetics and Metabolism

One study focused on a compound within the propanamide class, examining its pharmacokinetics and metabolism in rats. This research provided insights into the molecular properties and metabolic profile that influence the pharmacokinetic characteristics of propanamides, essential for preclinical development (Wu et al., 2006).

Cancer Therapy

Propanamide derivatives have been studied for their potential in cancer therapy. For instance, novel phenolic antioxidants were found to kill breast cancer cells and chemotherapy-resistant breast cancer cells without affecting normal human tissues, demonstrating a promising approach for cancer treatment (Kovalchuk et al., 2013).

Materials Science

In the field of materials science, propanamide-related compounds have been used to create hybrid materials with luminescent properties. One study synthesized a hybrid material incorporating a propanamide derivative, showing enhanced luminescent intensities and quantum efficiencies, which could have applications in optoelectronics and sensing (Liu & Yan, 2008).

Molecular Imaging

Propanamide derivatives have also been explored for their use in molecular imaging of prostate cancer using positron emission tomography (PET). These compounds, designed as selective androgen receptor modulator (SARM) radioligands, could provide a non-invasive method for diagnosing and assessing the progression of prostate cancer (Gao et al., 2011).

Safety and Hazards

Safety data sheets indicate that immediate measures should be taken to remove any clothing contaminated by the product and move out of the dangerous area. Consultation with a physician and showing the safety data sheet is recommended .

Future Directions

Derivative synthesis has been a crucial method for altering the effects of already-approved medications, especially to lessen adverse effects and enhance results. Making use of this multi-target approach, a series of naproxen-sulfa drug conjugates was designed and synthesized .

properties

IUPAC Name

3-(2-formylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c11-10(13)5-6-14-9-4-2-1-3-8(9)7-12/h1-4,7H,5-6H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKCRVJLXSTFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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